molecular formula C4H3BrMgO B3318124 2-Furylmagnesium bromide CAS No. 98754-48-4

2-Furylmagnesium bromide

Cat. No.: B3318124
CAS No.: 98754-48-4
M. Wt: 171.28 g/mol
InChI Key: LRPUXNYBATXBBI-UHFFFAOYSA-M
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Description

2-Furylmagnesium bromide is an organic compound with the chemical formula C4H3BrMgO. It is a colorless to pale yellow liquid that is soluble in ether and other organic solvents. This compound is primarily used as a Grignard reagent in organic synthesis, where it plays a crucial role in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furylmagnesium bromide is typically prepared by reacting 2-furyl bromide with magnesium metal in an anhydrous environment. The reaction is usually carried out in ether or dichloromethane as the solvent at low temperatures . The general reaction scheme is as follows:

C4H3Br+MgC4H3BrMg\text{C}_4\text{H}_3\text{Br} + \text{Mg} \rightarrow \text{C}_4\text{H}_3\text{BrMg} C4​H3​Br+Mg→C4​H3​BrMg

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Furylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-furylmagnesium bromide involves its role as a nucleophile in Grignard reactions. The magnesium atom in the compound coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack of the carbon atom on the electrophilic carbonyl carbon. This results in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: 2-Furylmagnesium bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its ability to react under mild conditions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

magnesium;2H-furan-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPUXNYBATXBBI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CO[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313064
Record name Bromo-2-furanylmagnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98754-48-4
Record name Bromo-2-furanylmagnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furylmagnesium bromide
Reactant of Route 2
2-Furylmagnesium bromide
Reactant of Route 3
2-Furylmagnesium bromide
Reactant of Route 4
2-Furylmagnesium bromide
Reactant of Route 5
2-Furylmagnesium bromide
Reactant of Route 6
2-Furylmagnesium bromide

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